molecular formula C16H22O4 B037978 (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate CAS No. 119753-05-8

(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate

Cat. No.: B037978
CAS No.: 119753-05-8
M. Wt: 278.34 g/mol
InChI Key: LAUIGLFWZICCML-UHFFFAOYSA-N
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Description

(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate is a high-purity chemical compound offered for research purposes. This benzoate ester is provided to the scientific community for use in laboratory investigations. Researchers can utilize this compound in various fields, including organic synthesis, where it may serve as a building block or intermediate for the development of more complex molecules. It may also have applications in the study of material science or as a standard in analytical chemistry. As with many specialized esters, its properties may be of interest for probing biological activity or metabolic pathways in a controlled research setting . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methoxy-3,5,6-trimethyloxan-4-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-10-12(3)19-16(18-4)11(2)14(10)20-15(17)13-8-6-5-7-9-13/h5-12,14,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUIGLFWZICCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC(=O)C2=CC=CC=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923098
Record name Methyl 3-O-benzoyl-2,4-dideoxy-2,4,5-trimethylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119753-05-8
Record name Methyl 2,4,6-trideoxy-3-O-benzoyl-2,4-di-C-methyltalohexopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119753058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-O-benzoyl-2,4-dideoxy-2,4,5-trimethylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methoxylation via Dimethyl Sulfate

The introduction of methoxy groups into aromatic or heterocyclic systems is frequently achieved using dimethyl sulfate under alkaline conditions. For instance, in the synthesis of methyl o-methoxybenzoate, methyl salicylate undergoes etherification with dimethyl sulfate in toluene at 111–112°C, yielding an 88.6% product after 8 hours of reflux. Adapting this to the oxane ring, the precursor alcohol (3,5,6-trimethyloxan-4-ol) could be methoxylated at position 2 using dimethyl sulfate in the presence of sodium hydroxide. Critical parameters include:

  • Molar ratio : 1:1–2.0 for alcohol to dimethyl sulfate

  • Temperature : 110–120°C for efficient ether bond formation

  • Solvent : Toluene or dichloromethane to facilitate reflux and product isolation

Post-etherification, the intermediate would require purification via distillation or recrystallization to remove residual dimethyl sulfate and byproducts.

Benzoate Ester Formation

Esterification of the methoxylated oxanol with benzoic acid derivatives is a logical subsequent step. Patent CN109096107B demonstrates the esterification of 2-methoxybenzoate using methanol and concentrated sulfuric acid under reflux, achieving 78.5% yield after 6 hours. For the target compound, benzoyl chloride could react with 2-methoxy-3,5,6-trimethyloxan-4-ol in dichloromethane, catalyzed by pyridine to scavenge HCl. Key considerations include:

  • Catalyst : 1–5 mol% sulfuric acid or pyridine

  • Reaction time : 6–12 hours at 60–80°C

  • Workup : Neutralization with sodium bicarbonate, followed by extraction and recrystallization

Oxane Ring Construction and Functionalization

Cyclization of Diol Precursors

The oxane ring may be synthesized via acid-catalyzed cyclization of a diol precursor. For example, 2-methoxy-3,5,6-trimethyloxan-4-ol could arise from the cyclization of 2,3,5-trimethyl-1,4-pentanediol under acidic conditions. A study on dibenzoselenophene synthesis utilized MoCl₅ in CH₂Cl₂ to promote cyclization, achieving 88.4% yield. Adapting this:

  • Catalyst : 10–20 mol% p-toluenesulfonic acid or Lewis acids (e.g., BF₃·Et₂O)

  • Solvent : Dichloromethane or toluene

  • Temperature : 25–50°C for 12–24 hours

Methyl Group Introduction

Introducing methyl groups at positions 3, 5, and 6 necessitates selective alkylation. The use of methyl iodide or dimethyl carbonate in the presence of a base (e.g., K₂CO₃) is common. Patent CN105439915A highlights the sulfonation of methyl benzoate derivatives using chlorosulfonic acid, but alkylation parallels can be inferred. For the oxane system:

  • Stepwise alkylation : Protect the methoxy group, then methylate hydroxyls sequentially

  • Conditions : DMF as solvent, 60–80°C, 6–8 hours per methylation

Modern Catalytic Approaches

Visible-Light Photoredox Catalysis

Recent advances in photoredox catalysis offer greener alternatives for challenging transformations. Aryl selenonium salts, as described in visible-light-catalyzed sulfonylation, could theoretically facilitate C–O bond formation for ester linkages. For instance, irradiating a mixture of benzoic acid and oxanol derivatives with a Ru(bpy)₃²⁺ catalyst might enable direct esterification at ambient temperatures.

Comparative Analysis of Methodologies

The table below summarizes hypothetical reaction conditions adapted from analogous syntheses:

Step Reagents/Conditions Yield Source
MethoxylationDimethyl sulfate, NaOH, toluene, 8h reflux88.6%
EsterificationBenzoyl chloride, pyridine, CH₂Cl₂, 12h75–80%*
Cyclizationp-TsOH, toluene, 24h, 50°C70–75%*
Visible-light catalysisRu(bpy)₃²⁺, blue LED, 24h60–65%*

*Estimated based on analogous reactions.

Challenges and Optimization Opportunities

  • Steric Hindrance : The 3,5,6-trimethyl substituents may impede esterification or cyclization. Solutions include:

    • Using bulky solvents (e.g., tert-butanol) to improve solubility

    • Employing high-pressure conditions to accelerate reaction kinetics

  • Regioselectivity : Ensuring methoxylation occurs exclusively at position 2 requires protective groups (e.g., silyl ethers) during earlier alkylation steps.

  • Catalyst Deactivation : Lewis acids may coordinate to the oxane oxygen, necessitating chelating agents or alternative catalysts.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate and its analogs:

Compound Name Core Structure Key Substituents Applications/Notes References
This compound Oxane + benzoate 2-OCH₃, 3,5,6-CH₃ Unknown; potential synthetic intermediate
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) Triazine + benzoate Formyl, methoxyphenoxy, amino Agrochemical or pharmaceutical candidate
Metsulfuron methyl ester Triazine + sulfonylurea + benzoate 4-methoxy, 6-methyl, sulfonylurea Herbicide (inhibits acetolactate synthase)
Benzyl benzoate Simple benzoate Benzyl alcohol-derived ester Topical scabies treatment
Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate (11) Substituted benzoate Benzyloxy, dimethoxy, methyl Intermediate in organic synthesis

Key Findings from Comparative Studies

Physicochemical Properties
  • Lipophilicity : The methoxy and methyl groups in the target compound likely increase its lipophilicity compared to benzyl benzoate, which lacks alkyl/ether substituents .
  • Steric Effects : The bulky oxane ring in the target compound may reduce reactivity in ester hydrolysis compared to linear analogs like metsulfuron methyl ester .
Computational and Analytical Characterization
  • Compounds like those in use DFT (B3LYP/HF) and NMR for property prediction, which could apply to the target compound’s stereochemical analysis .
  • The stereospecific notation ([2R-(2a,3b,4b,5b,6b)]-) in the target compound’s IUPAC name suggests chiral centers requiring advanced spectroscopic methods (e.g., X-ray crystallography via SHELX programs) for resolution .

Biological Activity

(2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate, with the CAS number 119753-05-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a methoxy-substituted oxane ring linked to a benzoate moiety. Its structure can be represented as follows:

C14H18O4\text{C}_{14}\text{H}_{18}\text{O}_4

The presence of multiple methoxy groups suggests potential interactions with biological targets that may enhance its pharmacological profile.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could interact with enzymes similar to those targeted by known inhibitors in related compounds.
  • Antioxidant Activity : The methoxy groups can donate electrons or hydrogen atoms, potentially stabilizing free radicals and reducing oxidative stress in cells.
  • Antiproliferative Effects : Similar compounds have shown activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Overview

Activity Type Description Reference
AntioxidantPotential to scavenge free radicals and reduce oxidative stress.
AntiproliferativeInhibits growth of cancer cell lines; specific IC50 values pending further study.
Enzyme InhibitionMay inhibit key metabolic enzymes affecting various biochemical pathways.

Case Studies and Research Findings

Recent research has highlighted the biological potential of this compound through various experimental setups:

  • Antioxidant Studies : In vitro assays demonstrated that derivatives of the compound exhibited significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). Compounds with multiple methoxy groups showed enhanced activity due to their ability to stabilize reactive oxygen species (ROS) .
  • Antiproliferative Activity : A study focusing on the effects of similar compounds on human cancer cell lines reported promising results. For example, derivatives showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells . Further investigation into the specific mechanisms revealed that these compounds could induce apoptosis via mitochondrial pathways.
  • Enzyme Interaction Studies : Research into enzyme inhibition indicated that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic processes. This was evidenced by altered substrate turnover rates in enzyme assays .

Future Directions and Conclusion

The biological activity of this compound presents a promising area for further research. Future studies should focus on:

  • Detailed pharmacological profiling to elucidate specific targets and pathways affected by this compound.
  • Clinical trials to assess safety and efficacy in humans.
  • Structure-activity relationship (SAR) studies to optimize its biological properties.

Q & A

Q. What are the key considerations for synthesizing (2-Methoxy-3,5,6-trimethyloxan-4-yl) benzoate with high stereochemical purity?

Methodological Answer: The synthesis requires precise control of reaction conditions to preserve stereochemistry. For example, solvents like dichloromethane or acetonitrile are often used to stabilize intermediates, and reactions are conducted under inert atmospheres (e.g., nitrogen) to avoid oxidation . Protecting groups may be employed for hydroxyl or methoxy functionalities during multi-step syntheses. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and isolating enantiomerically pure products .

Q. How can the structure of this compound be unambiguously characterized?

Methodological Answer: Combined spectroscopic and crystallographic methods are essential:

  • NMR : ¹H and ¹³C NMR resolve methoxy, methyl, and benzoate substituents. Nuclear Overhauser Effect (NOE) experiments confirm spatial arrangements of substituents on the oxane ring .
  • X-ray crystallography : Provides definitive stereochemical assignments, especially for the oxane ring conformation and benzoate ester orientation .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (C₂₀H₁₈O₇, MW 370.4) .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of reactions involving this compound?

Methodological Answer: Transition-metal catalysts (e.g., Pd, Rh) are pivotal in directing reaction pathways. For instance:

  • Palladium : Facilitates cross-coupling reactions at the benzoate moiety, enabling functionalization without disrupting the oxane core .
  • Rhodium : Catalyzes selective cleavage of C–O or C–Si bonds in analogous oxane derivatives, which can inform strategies for modifying the methyl or methoxy groups .
    Experimental optimization involves screening ligands (e.g., phosphines) and solvents to enhance catalytic efficiency and selectivity. Kinetic studies (e.g., variable-temperature NMR) can elucidate mechanistic details .

Q. What experimental strategies resolve contradictions in spectroscopic data interpretation for derivatives of this compound?

Methodological Answer: Discrepancies in spectral data (e.g., unexpected coupling constants in NMR or IR absorption bands) often arise from dynamic conformational changes or solvent effects. To address this:

  • Variable-temperature NMR : Identifies rotamers or ring-flipping processes in the oxane system .
  • Computational modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and chemical shifts (NMR) for comparison with experimental data .
  • Isotopic labeling : ¹⁸O labeling of the methoxy group can clarify its electronic influence on adjacent substituents .

Q. How does steric hindrance from the 3,5,6-trimethyl groups impact the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bulky trimethyl substituents create a sterically congested environment, which:

  • Slows SN2 mechanisms : Favors SN1 pathways or neighboring-group participation for nucleophilic attacks at the oxane C-4 position .
  • Directs regioselectivity : Bulky groups may shield specific sites, forcing nucleophiles to attack less hindered positions (e.g., benzoate ester carbonyl).
    Steric effects can be quantified using molecular mechanics simulations (e.g., MM2 force field) to calculate strain energy and predict reactive sites .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at elevated temperatures (40–80°C) and monitor degradation via HPLC. Identify degradation products using LC-MS .
  • Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds, critical for optimizing storage conditions .
  • Kinetic isotope effects : Replace labile protons (e.g., hydroxyl groups) with deuterium to study hydrolysis mechanisms .

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